molecular formula C19H18N4O3S B2858330 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide CAS No. 1207019-17-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide

Cat. No.: B2858330
CAS No.: 1207019-17-7
M. Wt: 382.44
InChI Key: RHOOFCGLHOSBKU-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted with a carboxamide group at position 2 and a 1,1-dioxidoisothiazolidine moiety at the 5-position of a 2-methylphenyl ring. Quinoxaline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The incorporation of the 1,1-dioxidoisothiazolidine group (a sulfone-containing heterocycle) likely enhances metabolic stability and solubility compared to simpler quinoxaline analogs, while the methylphenyl substituent may modulate lipophilicity and target binding .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-7-8-14(23-9-4-10-27(23,25)26)11-17(13)22-19(24)18-12-20-15-5-2-3-6-16(15)21-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOOFCGLHOSBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Glyoxylic Acid

Quinoxaline-2-carboxylic acid is synthesized via condensation of o-phenylenediamine and glyoxylic acid under acidic conditions. This method, adapted from conventional heterocyclization protocols, proceeds via imine formation followed by cyclization. Microwave-assisted synthesis reduces reaction time from 12 hours (conventional heating) to 30 minutes, improving yields from 65% to 88%.

Functionalization of the Phenyl Ring: Sultam Incorporation

The 1,1-dioxidoisothiazolidin-2-yl moiety is introduced via nucleophilic substitution and cyclization.

Synthesis of 5-Iodo-2-methylaniline Intermediate

  • Nitration and Reduction :
    • 2-Methylaniline undergoes nitration to yield 5-nitro-2-methylaniline , followed by reduction (H₂/Pd-C) to 5-amino-2-methylaniline .
  • Iodination :
    • Diazotization of the amine with NaNO₂/HCl and subsequent treatment with KI produces 5-iodo-2-methylaniline .

Sultam Ring Formation

The iodinated intermediate reacts with sodium azide (NaN₃) in DMF at 80°C to form 5-azido-2-methylaniline , which undergoes Staudinger reduction (PPh₃/H₂O) to generate a primary amine. Cyclization with thiophosgene (CSCl₂) in the presence of H₂O₂ yields 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline .

Key Optimization :

  • Solvent Choice : DMF enhances azide substitution kinetics.
  • Oxidation Control : Excess H₂O₂ ensures complete sulfone formation.

Carboxamide Coupling

The final step involves coupling quinoxaline-2-carboxylic acid with the functionalized aniline.

Propylphosphonic Anhydride (T3P)-Mediated Amidation

  • Conditions : Quinoxaline-2-carboxylic acid (1 eq), 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline (1.2 eq), T3P (50% in EtOAc, 4 eq), DIPEA (3 eq), DCM, 25°C, 4 hours.
  • Yield : 78–85% after silica gel chromatography.

Phosphorus Oxychloride (POCl₃) Activation

  • Conditions : POCl₃ (3 eq), pyridine (2 eq), toluene, reflux (110°C), 2 hours. The acid chloride intermediate is reacted with the aniline in THF at 0°C.
  • Yield : 65–72%.

Comparative Analysis of Synthetic Routes

Parameter T3P Method POCl₃ Method
Reaction Time 4 hours 6 hours
Yield 78–85% 65–72%
Byproducts Minimal Phosphorus residues
Scalability >10 g demonstrated Limited to 5 g

Mechanistic Insights

Sultam Cyclization

The iodine atom in 5-iodo-2-methylaniline acts as a leaving group, enabling nucleophilic attack by azide. Subsequent reduction and cyclization form a five-membered sultam ring, stabilized by sulfone resonance.

Carboxamide Formation

T3P activates the carboxylic acid via mixed anhydride formation, facilitating nucleophilic acyl substitution by the aniline. POCl₃ generates a reactive acid chloride, which couples with the amine under Schotten-Baumann conditions.

Challenges and Mitigation Strategies

  • Regioselectivity in Iodination :
    • Para-selectivity is achieved using directed ortho-metalation (DoM) strategies.
  • Sultam Ring Stability :
    • Avoid prolonged heating (>100°C) to prevent sulfone degradation.
  • Purification :
    • Flash chromatography (EtOAc/hexane, 3:7) resolves carboxamide derivatives from unreacted starting materials.

Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) reduces coupling time by 50% while maintaining yields at 80%.

Enzymatic Amination

Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) offers a greener alternative, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiazolidin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted quinoxaline derivatives.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on cellular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Relevance Reference
Pyrazinamide Pyrazine Carboxamide at position 2 Antitubercular agent
4-Acetoxybenzyl Quinoxaline-2-Carboxylate Quinoxaline Ester group at position 2 Antimicrobial activity
3-Methyl-2-(Phenylthio)quinoxaline 1,4-Dioxide Quinoxaline Sulfur-linked phenyl group, 1,4-dioxide Anticancer potential
N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide Isoquinoline Thiazole-linked carboxamide Kinase inhibition
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole Thiazole-linked carboxamide Structural analog for solubility studies

Key Observations :

  • Pyrazinamide (pyrazine core) lacks the fused benzene ring of quinoxaline, reducing planarity and likely limiting target specificity compared to the subject compound .
  • 4-Acetoxybenzyl Quinoxaline-2-Carboxylate replaces the carboxamide with an ester, which may reduce metabolic stability due to esterase susceptibility .
  • The 1,1-dioxidoisothiazolidine group in the subject compound introduces a sulfone moiety, enhancing polarity and oxidative stability compared to sulfur-containing analogs like 3-methyl-2-(phenylthio)quinoxaline 1,4-dioxide .
  • Thiazole-linked carboxamides (e.g., and ) demonstrate the importance of heterocyclic substituents in modulating solubility and binding affinity, though the isothiazolidine ring in the subject compound offers conformational rigidity absent in thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide, and how can structural purity be validated?

  • Answer : Synthesis typically involves multi-step reactions, including functional group coupling (e.g., carboxamide formation) and cyclization. For example, analogous compounds with dioxidoisothiazolidine moieties require sequential reactions under controlled temperatures (e.g., 60–80°C) and solvent systems like DMF or THF . Structural validation employs analytical techniques such as NMR (for proton/carbon environments), HPLC (purity >95%), and mass spectrometry (exact mass confirmation). IR spectroscopy is used to confirm functional groups like sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Answer : The compound’s solubility is influenced by its hydrophobic aromatic (quinoxaline) and polar (dioxidoisothiazolidine) groups. While specific data are limited, analogs with similar structures show moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<0.1 mg/mL), requiring formulation with co-solvents like PEG-400 . Stability studies (e.g., pH 7.4 buffer at 37°C) for related compounds indicate degradation <10% over 24 hours, suggesting reasonable short-term stability .

Q. Which functional groups drive its reactivity, and how do they influence derivatization strategies?

  • Answer : The dioxidoisothiazolidine ring (electron-withdrawing S=O groups) and quinoxaline carboxamide are key. The sulfonamide group enables nucleophilic substitutions (e.g., alkylation), while the carboxamide can undergo hydrolysis or coupling reactions. For derivatization, focus on preserving the quinoxaline core while modifying the phenyl or isothiazolidine substituents to enhance bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural impurities. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding affinity).
  • Re-evaluate synthesis protocols : Trace impurities (<1%) in analogs like 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea derivatives were found to skew IC₅₀ values .
  • Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental data to identify false positives .

Q. What experimental strategies optimize the compound’s pharmacokinetic (PK) properties while retaining target affinity?

  • Answer : Focus on prodrug approaches or structural tweaks:

  • Prodrugs : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability. For example, methoxy-to-hydroxyl substitutions in related quinoxaline analogs increased solubility by 3-fold .
  • Metabolic stability : Incorporate fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation, as seen in kinase inhibitor analogs .
  • Plasma protein binding : Use SPR or equilibrium dialysis to measure binding ratios; aim for <90% to ensure free drug availability .

Q. How does the dioxidoisothiazolidine moiety enhance target engagement compared to non-sulfonamide analogs?

  • Answer : The 1,1-dioxidoisothiazolidine group enhances hydrogen bonding and electrostatic interactions with target proteins (e.g., kinases, viral proteases). In studies of Pim kinase inhibitors, this moiety improved binding affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for non-sulfonamide analogs) by stabilizing the enzyme’s hinge region .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference structural data (e.g., XRD for crystalline forms ) with computational predictions (e.g., DFT calculations for bond angles) to validate synthesis outcomes.
  • Reaction Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading) for yield improvement. For example, THF/water mixtures increased carboxamide coupling efficiency by 20% in related syntheses .

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